N-(Salicylidene)-isopropylamine
Overview
Description
N-(Salicylidene)-isopropylamine (or salicylaldimine) is an organic compound with the chemical formula C9H10NO. It is a colorless solid that is soluble in organic solvents. Salicylaldimine is an important intermediate in the synthesis of heterocyclic compounds and a variety of other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.
Scientific Research Applications
Asymmetric Synthesis of Amino Acids
N-(Salicylidene)-isopropylamine has been used in the asymmetric synthesis of unnatural amino acids. This process involves ω-transaminase-catalyzed amino group transfer between α-keto acids and isopropylamine, highlighting its potential in organic and biomolecular chemistry (Park, Dong & Shin, 2013).
Antimicrobial Applications
Research has explored the antimicrobial effects of potassium isothiocyanato-(N-salicylidene-amino-acidato)cuprates, which are derivatives of N-(Salicylidene)-isopropylamine. These complexes have shown activity against various bacteria, fungi, and yeasts, indicating their potential in antimicrobial treatments (Vančo, Trávníček, Marek & Herchel, 2010).
Photochromic and Thermochromic Properties
N-(Salicylidene)-isopropylamine derivatives have shown interesting photochromic and thermochromic properties. This includes reversible solid-state thermochromic and photochromic behaviors, which are valuable in the development of materials for optical memories and hybrid materials (Jacquemin, Robeyns, Devillers & Garcia, 2014).
Molecular Logic Circuit Development
The compound has been utilized in the creation of digital logic circuits based on a single molecular system. It undergoes photochemistry, deprotonation, and complexation reactions, making it useful in the development of molecular electronics and logic functions (Zhao, Sui, Chai, Wang & Jiang, 2006).
Biological Research Applications
N-(Salicylidene)-isopropylamine derivatives have been studied for their potential in biological cell detachment, specifically with poly(N-isopropyl acrylamide) for nondestructive release of biological cells and proteins, indicating its importance in bioengineering applications (Cooperstein & Canavan, 2010).
properties
IUPAC Name |
2-(propan-2-yliminomethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-8,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHCWZIPEJJCOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425541 | |
Record name | Phenol, 2-[[(1-methylethyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[[(1-methylethyl)imino]methyl]- | |
CAS RN |
5961-35-3 | |
Record name | Phenol, 2-[[(1-methylethyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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